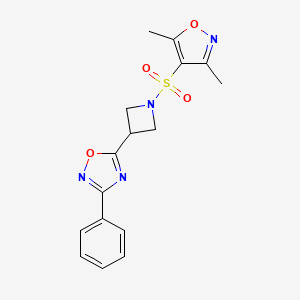

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The 3-phenyl group and the 5-azetidine-sulfonyl substituent distinguish it from simpler oxadiazoles. The sulfonyl group is further substituted with a 3,5-dimethylisoxazole moiety, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-10-14(11(2)23-18-10)25(21,22)20-8-13(9-20)16-17-15(19-24-16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMBWICCLWZXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound consists of an oxadiazole core linked to an azetidine moiety and a dimethylisoxazole sulfonamide group. Its molecular formula is , with a molecular weight of approximately 374.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Notably, compounds containing the oxadiazole structure have been shown to exhibit:

- Antiproliferative Effects : Targeting cancer cell lines through apoptosis induction.

- Enzyme Inhibition : Inhibiting enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for some relevant studies involving related oxadiazole compounds:

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance:

- Cytotoxicity against L929 cells : No significant cytotoxicity was observed at concentrations up to 100 µM.

This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.

Case Studies

Several case studies have reported on the efficacy of oxadiazole derivatives in clinical and preclinical settings:

- Study on Prostate Cancer : A derivative similar to the compound under discussion was tested against prostate cancer cell lines (PC3). The results indicated a significant reduction in cell viability at low micromolar concentrations.

- Breast Cancer Research : In a study involving MDA-MB-435 melanoma cells, compounds exhibited growth inhibition rates exceeding 90% at concentrations as low as , showcasing their potential as effective therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the Sulfonyl Group

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251565-46-4)

- Structural Difference : The sulfonyl group is attached to a 2,6-difluorophenyl ring instead of 3,5-dimethylisoxazole.

- Implications : Fluorine atoms enhance electronegativity and metabolic stability. The aromatic phenyl ring may increase π-π stacking interactions in biological targets compared to the heterocyclic isoxazole .

5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251681-85-2)

- Structural Difference : A 3-fluorobenzyl group replaces the dimethylisoxazole.

- The fluorine atom could modulate solubility .

Target Compound: 3,5-Dimethylisoxazole Substituent

Variations in the Azetidine Ring

5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole

- Structural Difference : A six-membered piperidine ring replaces the four-membered azetidine.

- Implications : Piperidine increases conformational flexibility, which may enhance or reduce target selectivity depending on the biological system .

Target Compound: Azetidine Ring

Substituent Variations at the Oxadiazole Ring

5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568)

- Structural Difference : A chloro-nitro-phenyl group replaces the azetidine-sulfonyl substituent.

- LogP = 4.24 suggests moderate lipophilicity .

3-Cyclopropyl Analogues (e.g., CAS 1351633-71-0)

Pharmacological Activity Trends

- Anti-inflammatory Potential: Analogues like 5-methyl-3-phenyl-1,2,4-oxadiazole show activity comparable to phenylbutazone, suggesting the oxadiazole core is critical. The sulfonyl-azetidine group in the target compound may improve selectivity for dual COX/LOX inhibition .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.